1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(cyclopropanesulfonyl)piperazine
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Description
The compound is a derivative of 2-tert-butylimidazo[1,2-a]pyridine . This is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings. It has a molecular weight of 174.24 .
Synthesis Analysis
While the specific synthesis process for this compound is not available, the synthesis of similar compounds often involves reactions with amines . For instance, the synthesis of methyl 2-tert-butylimidazo[1,2-a]pyridine-6-carboxylate involves a reaction with methyl 6-aminonicotinate .Molecular Structure Analysis
The InChI code for 2-tert-butylimidazo[1,2-a]pyridine, a related compound, is 1S/C11H14N2/c1-11(2,3)9-8-13-7-5-4-6-10(13)12-9/h4-8H,1-3H3 . This code provides a way to encode the molecular structure of the compound in a single line of text.Physical and Chemical Properties Analysis
The compound 2-tert-butylimidazo[1,2-a]pyridine, which is structurally similar, is a solid at room temperature . The storage temperature is between 2-8°C .Safety and Hazards
Properties
IUPAC Name |
(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)-(4-cyclopropylsulfonylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3S/c1-18(2,3)15-12-23-16(19-15)7-6-14(20-23)17(24)21-8-10-22(11-9-21)27(25,26)13-4-5-13/h6-7,12-13H,4-5,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXISPWBWQRFHDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)N3CCN(CC3)S(=O)(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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